phenyl N-(2-{[(tert-butoxy)carbonyl]amino}ethyl)carbamate
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Overview
Description
Phenyl N-(2-{[(tert-butoxy)carbonyl]amino}ethyl)carbamate is a chemical compound that features a phenyl group attached to a carbamate moiety, which is further linked to an aminoethyl group protected by a tert-butoxycarbonyl (Boc) group. This compound is often used in organic synthesis, particularly in the protection of amine groups during chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of phenyl N-(2-{[(tert-butoxy)carbonyl]amino}ethyl)carbamate typically involves the reaction of phenyl chloroformate with N-(2-aminoethyl)carbamate, which is protected by a tert-butoxycarbonyl group. The reaction is usually carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but utilizes larger reactors and more efficient mixing and temperature control systems to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
Phenyl N-(2-{[(tert-butoxy)carbonyl]amino}ethyl)carbamate undergoes several types of chemical reactions, including:
Substitution Reactions: The phenyl group can participate in electrophilic aromatic substitution reactions.
Deprotection Reactions: The tert-butoxycarbonyl group can be removed under acidic conditions, such as treatment with trifluoroacetic acid or hydrochloric acid.
Common Reagents and Conditions
Substitution Reactions: Common reagents include electrophiles like bromine or chloromethyl methyl ether in the presence of a Lewis acid catalyst.
Deprotection Reactions: Trifluoroacetic acid in dichloromethane or hydrochloric acid in methanol are commonly used.
Major Products Formed
Substitution Reactions: Products include substituted phenyl derivatives.
Deprotection Reactions: The major product is the free amine, N-(2-aminoethyl)carbamate.
Scientific Research Applications
Phenyl N-(2-{[(tert-butoxy)carbonyl]amino}ethyl)carbamate has several applications in scientific research:
Mechanism of Action
The mechanism of action of phenyl N-(2-{[(tert-butoxy)carbonyl]amino}ethyl)carbamate primarily involves the protection of amine groups. The tert-butoxycarbonyl group stabilizes the amine, preventing it from participating in unwanted side reactions. Upon deprotection, the free amine is released, allowing it to engage in the desired chemical transformations .
Comparison with Similar Compounds
Similar Compounds
- Phenyl N-(2-{[(tert-butoxy)carbonyl]amino}methyl)carbamate
- Phenyl N-(2-{[(tert-butoxy)carbonyl]amino}propyl)carbamate
- Phenyl N-(2-{[(tert-butoxy)carbonyl]amino}butyl)carbamate
Uniqueness
Phenyl N-(2-{[(tert-butoxy)carbonyl]amino}ethyl)carbamate is unique due to its specific chain length and the presence of the phenyl group, which imparts distinct chemical properties and reactivity compared to its analogs. The tert-butoxycarbonyl group provides effective protection for the amine, making it a valuable intermediate in various synthetic pathways .
Properties
IUPAC Name |
phenyl N-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O4/c1-14(2,3)20-13(18)16-10-9-15-12(17)19-11-7-5-4-6-8-11/h4-8H,9-10H2,1-3H3,(H,15,17)(H,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDHBTYGTCBUTLL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCNC(=O)OC1=CC=CC=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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